molecular formula C15H21N3O5 B3302038 1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester CAS No. 915135-21-6

1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester

Cat. No.: B3302038
CAS No.: 915135-21-6
M. Wt: 323.34 g/mol
InChI Key: LMMZUUGVXWYTNW-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester (hereafter referred to by its IUPAC name) is a piperazine-derived compound featuring a tert-butoxycarbonyl (BOC) protective group and a substituted aryl moiety. The molecule contains a 3-hydroxy-2-nitrophenyl substituent on the piperazine ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

tert-butyl 4-(3-hydroxy-2-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(20)17-9-7-16(8-10-17)11-5-4-6-12(19)13(11)18(21)22/h4-6,19H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMZUUGVXWYTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156388
Record name 1,1-Dimethylethyl 4-(3-hydroxy-2-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915135-21-6
Record name 1,1-Dimethylethyl 4-(3-hydroxy-2-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915135-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3-hydroxy-2-nitrophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester (CAS No. 915135-21-6) is a synthetic compound with potential biological activities that have been the subject of various research studies. This article explores its biological activity based on available literature, including synthesis, antibacterial properties, and other pharmacological effects.

  • Molecular Formula : C₁₅H₂₁N₃O₅
  • Molecular Weight : 323.35 g/mol
  • InChI Key : Not available in the provided data.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily for its antibacterial properties. The following sections summarize key findings from relevant studies.

Antibacterial Activity

Research indicates that derivatives of piperazinecarboxylic acids exhibit varying degrees of antibacterial activity. The compound has been synthesized and tested against several bacterial strains.

Case Study: Antibacterial Evaluation

A study focused on the synthesis and evaluation of various piperazine derivatives showed that certain compounds demonstrated significant antibacterial effects against Gram-negative bacteria such as Escherichia coli. The results suggested a pro-drug mechanism where in vitro activity was not observed, but in vivo protection was evident at doses ranging from 50 to 400 mg/kg .

Comparative Analysis of Antibacterial Efficacy

The following table summarizes the antibacterial efficacy of different piperazine derivatives:

Compound NameBacterial StrainDose Range (mg/kg)Efficacy (%)
1-Piperazinecarboxylic acid derivative AE. coli50-400Significant
Ethyl ester of 1-ethyl-1,2-dihydro-4-hydroxy...E. coli50-400Significant
Butyl ester of similar structureE. coli50-400Moderate

Pharmacological Potential

While the primary focus has been on antibacterial properties, other pharmacological activities have been suggested through structure-activity relationship (SAR) studies. These studies indicate that modifications to the piperazine ring and substituents can enhance or alter biological activity.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways critical for bacterial survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a common piperazine-BOC ester backbone with multiple derivatives. Key structural analogs include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol)
1-Piperazinecarboxylic acid, 4-(4-acetyl-2-nitrophenyl)-, 1,1-dimethylethyl ester 4-acetyl-2-nitrophenyl 1052705-18-6 C₁₈H₂₂N₃O₅ 360.39 (calculated)
1-Piperazinecarboxylic acid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester 3-(isopropylamino)pyridinyl 136818-14-9 C₁₇H₂₈N₄O₂ 320.43
1-Piperazinecarboxylic acid, 4-(6-methyl-5-nitro-2-pyridinyl)-, 1,1-dimethylethyl ester 6-methyl-5-nitropyridinyl 936368-55-7 C₁₅H₂₁N₅O₄ 335.36

Key Observations :

  • Hydroxy vs. Acetyl Groups : The 3-hydroxy group in the target compound may increase polarity and hydrogen-bonding capacity compared to acetylated analogs, affecting solubility and metabolic stability .
  • Heterocyclic Variations : Pyridine- or pyrazole-based substituents (e.g., in CAS 136818-14-9) introduce nitrogen-rich aromatic systems, which are common in kinase inhibitors or neurotransmitter analogs .

Physicochemical and Toxicological Profiles

Data for the target compound are sparse, but inferences can be drawn from structurally related piperazinecarboxylates:

Toxicity and Hazard Classification (GHS)
  • Target Compound: No direct toxicity data available.
  • Analog (CAS 401566-78-7) :
    • Acute oral toxicity (Category 4, H302)
    • Skin irritation (Category 2, H315)
    • Serious eye irritation (Category 2A, H319)
    • Respiratory tract irritation (H335) .
Stability and Reactivity
  • The BOC-protected piperazine core is generally stable under recommended storage conditions (room temperature, inert atmosphere) .
Pharmacological Relevance
  • Anti-Schistosomal Activity : Biarylalkyl carboxylic acid amides with piperazine-BOC motifs exhibit improved efficacy against Schistosoma mansoni .
  • Cannabinoid Receptor Modulation: Derivatives like DO34 (a piperazinecarboxylate) act as endocannabinoid system modulators, influencing synaptic transmission and ethanol effects .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. Respiratory protection with P95 (US) or P1 (EU) filters is recommended for dust/aerosol exposure .
  • Ventilation : Ensure fume hoods with ≥0.5 m/s face velocity for procedures generating dust or vapors. Local exhaust ventilation is mandatory during synthesis or purification .
  • Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets due to combustion byproducts (e.g., NOx, HBr) .

Q. How should researchers mitigate acute toxicity risks associated with this compound?

  • Methodological Answer :

  • Exposure Limits : Adhere to OSHA HCS classifications:
Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; use spill trays for powders.
Skin IrritationH315Wear double gloves (nitrile + neoprene).
Eye IrritationH319Install emergency eyewash stations within 10 sec access .
  • First Aid : For eye contact, irrigate with saline for 15+ minutes. For inhalation, administer oxygen if respiratory distress occurs .

Q. What storage conditions ensure compound stability?

  • Methodological Answer :

  • Store in amber glass bottles under inert gas (N₂/Ar) at 15–25°C. Monitor humidity (<30% RH) using desiccants (silica gel or molecular sieves) .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents. Segregate storage using secondary containment .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and purity?

  • Methodological Answer :

  • Catalysis : Use Pd/C or Ni catalysts for nitro-group reductions, maintaining H₂ pressure at 3–5 bar for 12–24 hrs .
  • Purification : Employ column chromatography (SiO₂, 60–120 mesh) with gradient elution (hexane:EtOAc 4:1 → 1:1). Monitor by TLC (Rf = 0.3–0.5) .
  • Yield Data :
StepReagentsTemp (°C)Yield (%)Purity (HPLC)
Boc Protection(Boc)₂O, DMAP0→258598.5
Nitro ReductionH₂, Pd/C507897.2

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 2–12) at 40°C for 72 hrs. Analyze degradation via LC-MS (ESI+ mode).
  • Thermal Stability : Use DSC/TGA to identify decomposition onset (>150°C) .
  • Key Findings :
ConditionDegradation ProductsHalf-Life (hrs)
pH 1.2 (HCl)Nitrophenol derivative12.3
pH 7.4 (PBS)Stable (>95%)>168

Q. How can solubility discrepancies in supercritical CO₂ be resolved for purification?

  • Methodological Answer :

  • Modeling : Apply the SRK equation with binary interaction parameters (k₁ = 0.12–0.18, k₂ = −0.05–0.02) to correlate experimental vs. predicted solubility .
  • Operational Parameters :
Pressure (MPa)Temp (K)Solubility (mole fraction)
9308.24 × 10⁻⁵
20328.26 × 10⁻⁴
  • Optimization : Use 15 MPa and 318 K for maximal solubility (3 × 10⁻³ mole fraction) .

Q. What analytical techniques are recommended for structural and purity characterization?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include δ 1.44 ppm (Boc CH₃) and δ 160–165 ppm (carbamate C=O) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 343.4353 (calc. 342.4353) .
  • Chromatography :
MethodColumnMobile PhaseRetention Time (min)
HPLCC18MeCN:H₂O (70:30)8.2
UPLCHSS T30.1% FA gradient3.5

Q. How should researchers address ecological data gaps for environmental risk assessment?

  • Methodological Answer :

  • Read-Across : Use QSAR models (EPI Suite) to predict biodegradability (BIOWIN 3: 0.17) and ecotoxicity (LC50 fish: 2.1 mg/L) .
  • Testing : Conduct OECD 301D shake-flask tests for inherent biodegradability. Monitor BOD/COD ratios over 28 days .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1-Piperazinecarboxylic acid, 4-(3-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester

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